6-Fluorochroman-3-one
Overview
Description
6-Fluorochroman-3-one is a fluorinated heterocyclic compound with the molecular formula C9H7FO2. It is a benzene-fused dihydropyran with a fluorine and a ketone substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochroman-3-one typically involves the use of p-fluorophenol and dimethyl acetylenedicarboxylate as initial raw materials. The addition reaction between these two compounds forms the desired product . Another method involves the use of aluminum trichloride as a rearrangement reaction catalyst, although this method may pose environmental challenges .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the environmental and cost factors are adequately managed.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Nucleophilic Aromatic Substitution: The fluorine group enhances the compound’s lipophilicity and favors further functionalization via nucleophilic aromatic substitution.
Aldol Reaction: The ketone substituent supports functionalization through an aldol reaction.
Common Reagents and Conditions:
Oxidation: Iodine as a catalyst.
Nucleophilic Aromatic Substitution: Suitable nucleophiles under basic conditions.
Aldol Reaction: Aldehydes or ketones under basic or acidic conditions.
Major Products:
Oxidation: Aromatized products.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Aldol Reaction: β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
6-Fluorochroman-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluorochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like Sirtuin 2, thereby modulating their activity . The fluorine and ketone substituents play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine substituent but shares the core structure.
Chroman-2-one: Similar core structure but different functional groups.
6-Bromo-chroman-4-one: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: 6-Fluorochroman-3-one is unique due to the presence of the fluorine substituent, which enhances its lipophilicity and reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
6-fluoro-4H-chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLAWDLNGCKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717041 | |
Record name | 6-Fluoro-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-05-6 | |
Record name | 6-Fluoro-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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